Trofosfamide is a synthetic compound classified as an oxazaphosphorine. [] This classification places it within a group of alkylating agents known for their use in chemotherapy. [] Trofosfamide acts as a prodrug, meaning it must be metabolized within the body to become active. [, ] This characteristic distinguishes it from other related compounds and contributes to its unique pharmacological profile.
Related Compounds
Ifosfamide
Compound Description: Ifosfamide (3-(2-chloroethyl)-2-(2-chloroethylamino)tetrahydro-2H-1,3,1-oxazaphosphorine 2-oxide) is a major metabolite of Trofosfamide. [ [], [], [] ] Like Trofosfamide, it belongs to the oxazaphosphorine group of alkylating agents and requires metabolic activation in the liver. [ [], [] ] Ifosfamide has shown efficacy against various cancers, including soft tissue sarcoma, lymphoma, and lung cancer. [ [], [], [], [] ]
Relevance: Ifosfamide's structural similarity and shared metabolic pathway with Trofosfamide makes it a crucial compound in understanding Trofosfamide's mechanism of action and therapeutic potential. [ [], [], [] ] Many studies highlight that Ifosfamide's activity contributes significantly to Trofosfamide's overall antitumor effects. [ [], [], [] ]
Cyclophosphamide
Compound Description: Cyclophosphamide (2-bis(2-chloroethyl)amino tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide) is another alkylating agent of the oxazaphosphorine class. [ [], [], [] ] It is structurally similar to Trofosfamide and Ifosfamide, sharing the oxazaphosphorine ring system. [ [], [] ] Cyclophosphamide is a widely used chemotherapeutic agent for various cancers, including lymphoma, leukemia, and solid tumors. [ [], [], [] ]
Relevance: Cyclophosphamide serves as a reference point for comparing the efficacy and toxicity of Trofosfamide, especially in studies evaluating metronomic chemotherapy. [ [], [] ] Similarities in their structures and mechanisms of action make Cyclophosphamide a relevant compound for understanding Trofosfamide's pharmacological profile. [ [], [] ]
4-Hydroxyifosfamide
Compound Description: 4-Hydroxyifosfamide is an active metabolite of Ifosfamide, generated through hepatic metabolism. [ [], [] ] It is a potent alkylating agent that contributes significantly to the antitumor activity of Ifosfamide. [ [], [] ]
Relevance: As Trofosfamide is metabolized to Ifosfamide, the presence and activity of 4-Hydroxyifosfamide indirectly influence the overall efficacy of Trofosfamide. [ [], [] ] Research highlighting the pharmacological properties of 4-Hydroxyifosfamide provides valuable insights into the downstream effects of Trofosfamide metabolism. [ [], [] ]
4-Hydroxycyclophosphamide
Compound Description: 4-Hydroxycyclophosphamide is the active metabolite of Cyclophosphamide, formed through hepatic metabolism. [ [] ] Like 4-Hydroxyifosfamide, it is a powerful alkylating agent responsible for much of Cyclophosphamide's antitumor activity. [ [] ]
Relevance: The presence of 4-Hydroxycyclophosphamide in Cyclophosphamide metabolism draws a parallel to the metabolic pathway of Trofosfamide and its conversion to Ifosfamide and subsequently 4-Hydroxyifosfamide. [ [] ] Understanding the behavior of 4-Hydroxycyclophosphamide helps in predicting and interpreting the actions of Trofosfamide's active metabolites. [ [] ]
2-Dechloroethylifosfamide (2-DCE)
Compound Description: 2-Dechloroethylifosfamide (2-DCE) is a stable metabolite of Ifosfamide. [ [] ] It is formed through a dechloroethylation pathway, which competes with the activation pathway of Ifosfamide. [ [] ]
Relevance: The presence of 2-DCE as a metabolite of Ifosfamide, derived from Trofosfamide, suggests a complex metabolic network influencing the overall efficacy and potential side effects of Trofosfamide. [ [] ] Further research on the pharmacological properties of 2-DCE can provide a more comprehensive understanding of Trofosfamide's metabolic fate. [ [] ]
3-Dechloroethylifosfamide (3-DCE)
Compound Description: Similar to 2-DCE, 3-Dechloroethylifosfamide (3-DCE) is a stable metabolite of Ifosfamide, generated through dechloroethylation. [ [] ] The formation of 3-DCE also competes with Ifosfamide's activation pathway. [ [] ]
Relevance: 3-DCE's existence as a metabolite downstream from Trofosfamide further emphasizes the intricate metabolic pathways involved in Trofosfamide's breakdown. [ [] ] Monitoring 3-DCE levels, along with other metabolites, can provide valuable insights into individual patient responses to Trofosfamide therapy. [ [] ]
4-Hydroperoxyifosfamide
Compound Description: 4-Hydroperoxyifosfamide is a stabilized derivative of the activated hydroxylated intermediate of Ifosfamide. [ [] ] It is considered a prodrug that can be converted to active alkylating species. [ [] ]
Relevance: Understanding the formation and properties of 4-Hydroperoxyifosfamide contributes to the overall picture of Trofosfamide's multi-step activation pathway. [ [] ] Further research on 4-Hydroperoxyifosfamide can unveil potential therapeutic advantages or limitations associated with Trofosfamide's metabolic cascade. [ [] ]
4-Hydroperoxytrofosfamide
Compound Description: 4-Hydroperoxytrofosfamide is a stabilized derivative of the activated hydroxylated intermediate of Trofosfamide itself. [ [], [] ] Similar to other hydroperoxy derivatives, it can be converted into active alkylating species. [ [], [] ]
Relevance: The characterization of 4-Hydroperoxytrofosfamide provides direct evidence of Trofosfamide's activation pathway and its potential for generating cytotoxic metabolites. [ [], [] ] Investigating the properties of 4-Hydroperoxytrofosfamide is crucial for a detailed understanding of Trofosfamide's mechanism of action and for optimizing its therapeutic use. [ [], [] ]
Overview
Trofosfamide is a chemical compound classified as an alkylating agent, primarily used in cancer treatment. It is a derivative of cyclophosphamide and is known for its ability to interfere with DNA replication and cell division, making it effective against various tumors. The compound has the chemical formula C9H18Cl3N2O2P and a CAS number of 22089-22-1. Trofosfamide undergoes metabolic activation in the liver to produce its active form, ifosfamide, which contributes to its therapeutic effects.
Synthesis Analysis
Methods
Trofosfamide is synthesized through a series of chemical reactions that involve the formation of an oxazaphosphorine ring and the introduction of chloroethyl groups. The synthesis can be summarized in the following steps:
Formation of the Oxazaphosphorine Ring: This initial step involves reacting a suitable amine with phosphorus oxychloride.
Introduction of Chloroethyl Groups: The oxazaphosphorine ring is subsequently reacted with chloroethylamine under controlled conditions to incorporate chloroethyl groups into the structure.
Technical Details
In industrial production, trofosfamide is often formulated as film-coated tablets to enhance stability and control release. This coating helps prevent hydrolysis and degradation during storage and administration.
Molecular Structure Analysis
The molecular structure of trofosfamide has been elucidated through X-ray diffraction analysis. It features a complex arrangement typical of oxazaphosphorine compounds, characterized by multiple chlorine substituents and a phosphorous atom integrated into a cyclic structure.
Structural Data
Chemical Formula: C9H18Cl3N2O2P
Molecular Weight: Approximately 307.58 g/mol
Crystal Structure: Determined using single-crystal X-ray diffraction methods.
Chemical Reactions Analysis
Trofosfamide undergoes several significant chemical reactions, primarily mediated by cytochrome P450 enzymes in the liver:
Oxidation: Trofosfamide is metabolized to form its active metabolite, 4-hydroxy-trofosfamide, through oxidation reactions catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2B6.
N-dealkylation: This reaction involves the removal of alkyl groups from nitrogen atoms in the molecule, leading to the formation of ifosfamide and cyclophosphamide as metabolites.
Technical Details
The metabolic pathways are crucial for activating trofosfamide's therapeutic effects, as they convert it into compounds that can effectively alkylate DNA, thereby inhibiting tumor growth.
Mechanism of Action
Trofosfamide acts primarily as an alkylating agent, targeting DNA within cancer cells. The mechanism can be outlined as follows:
Alkylation of DNA: Trofosfamide forms covalent bonds with DNA bases, leading to cross-linking between DNA strands.
Inhibition of Cell Division: This cross-linking prevents DNA replication, resulting in cell cycle arrest.
Induction of Apoptosis: The inability to replicate DNA triggers programmed cell death pathways in affected cells.
The effectiveness of trofosfamide can be influenced by various factors, including the expression levels of cytochrome P450 enzymes in different individuals.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in water and organic solvents like ethanol.
Chemical Properties
Stability: Trofosfamide is sensitive to hydrolysis; thus, protective formulations are essential for maintaining its efficacy.
Reactivity: As an alkylating agent, it reacts readily with nucleophilic sites on DNA.
Applications
Trofosfamide is primarily utilized in oncology for treating various cancers due to its potent cytotoxic effects on rapidly dividing cells. Its applications include:
Treatment of soft tissue sarcomas
Management of certain leukemias
Investigational use in combination therapies for enhanced efficacy against resistant cancer types.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trimethyl orthobenzoate reacts with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide. Trimethyl orthobeznoate is a biochemical.
Trimetrexate is a member of quinazolines. It has a role as an antifungal drug. A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury. Trimetrexate is a methotrexate derivative with potential antineoplastic activity. Trimetrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate also exhibits antiviral activity. (NCI04) A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. [PubChem] A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against PNEUMOCYSTIS PNEUMONIA in AIDS patients. Myelosuppression is its dose-limiting toxic effect.
Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It is functionally related to an imipramine. Tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. Trimipramine is a Tricyclic Antidepressant. Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury. Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties. See also: Trimipramine Maleate (has salt form).